(-)-Chloroquine

Description

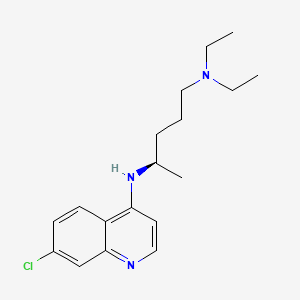

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTVZRBIWZFKQO-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316905 | |

| Record name | (-)-Chloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58175-87-4 | |

| Record name | (-)-Chloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58175-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Chloroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058175874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Chloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROQUINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE58C2WV1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Chloroquine: A Technical Guide to its Mechanism of Action in Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms through which (-)-Chloroquine (CQ) inhibits the cellular process of autophagy. It details the compound's effects on lysosomal function, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and illustrates the relevant biological pathways.

Core Mechanism of Action: Lysosomal Dysfunction

This compound is a lysosomotropic agent, meaning it preferentially accumulates within lysosomes, the primary digestive organelles of the cell.[1][2][3] As a weak base, CQ can passively diffuse across cellular membranes in its uncharged state. Upon entering the acidic environment of the lysosome (typically pH 4.5-5.0), it becomes protonated.[4][5] This protonation traps CQ inside the lysosome, leading to its significant accumulation and a subsequent increase in the intralysosomal pH. This fundamental action triggers a cascade of events that culminates in the inhibition of autophagic flux.

The inhibitory effects of Chloroquine are primarily attributed to two interconnected consequences:

-

Impairment of Autophagosome-Lysosome Fusion: The most critical step blocked by CQ is the fusion of autophagosomes with lysosomes to form autolysosomes. This disruption is not only due to the altered pH but is also linked to CQ-induced disorganization of the Golgi and endo-lysosomal systems, which are crucial for vesicle trafficking and fusion events.

-

Inhibition of Lysosomal Hydrolases: The elevation of lysosomal pH directly inhibits the activity of resident acid hydrolases, such as cathepsins, which are responsible for degrading the cargo delivered by the autophagosome. These enzymes require a highly acidic environment for optimal function.

This dual blockade prevents the degradation and recycling of cellular components, leading to a characteristic accumulation of immature autophagosomes within the cell. This accumulation is a key indicator of late-stage autophagy inhibition.

Visualizing the Mechanism of Action

The following diagram illustrates the step-by-step mechanism by which Chloroquine inhibits the final stages of autophagy.

Caption: Chloroquine's mechanism of autophagy inhibition.

Impact on Cellular Signaling: The mTOR Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and a negative regulator of autophagy. mTORC1 is activated on the lysosomal surface in response to growth factors and sufficient amino acids. By disrupting lysosomal function and pH, Chloroquine can indirectly inhibit the activity of mTORC1. This effect is thought to be due to the impairment of processes required for mTORC1 activation at the lysosome. Therefore, while CQ's primary role is a late-stage inhibitor, it also impacts upstream signaling pathways that regulate the initiation of autophagy.

Visualizing the Signaling Pathway

This diagram shows the relationship between the lysosome, mTORC1 activation, and the inhibitory effect of Chloroquine.

Caption: Chloroquine's impact on mTORC1 signaling.

Quantitative Data Summary

The effect of Chloroquine on autophagy is dose-dependent. The following table summarizes representative quantitative data cited in the literature for in vitro studies.

| Parameter | Cell Line | Concentration | Observation | Reference |

| LC3-II Accumulation | HK2 Tubular Cells | 50 µM | Significant increase in LC3-II levels compared to control after 48h. | |

| p62/SQSTM1 Accumulation | LCC9 Breast Cancer | 10 µM | Marked increase in p62 protein levels after 24h. | |

| p62/SQSTM1 Accumulation | EC109 Esophageal Cancer | 20-40 µM | Dose-dependent increase in p62 expression. | |

| Autophagic Compartments | MOLM-13 AML Cells | 60 µM | >4-fold increase in accumulation of autophagic compartments. | |

| General Autophagy Inhibition | Various Cancer Lines | 25-50 µM | Commonly used concentration range to effectively block autophagic flux. | |

| Antiviral IC50 (SARS-CoV) | Vero E6 Cells | 8.8 ± 1.2 µM | Concentration for 50% inhibition of viral replication (related to endosomal pH). |

Key Experimental Protocols

Assessing the impact of Chloroquine on autophagy relies on several key experimental techniques.

Western Blot for LC3 and p62

This method quantifies the accumulation of autophagosome-associated proteins. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of the receptor protein p62 are hallmark indicators of autophagic flux inhibition.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., HeLa, U2OS) in 6-well plates to reach 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (e.g., dH₂O) for a specified time (e.g., 6, 16, or 24 hours).

-

Cell Lysis: Rinse cells with ice-cold 1X PBS. Lyse cells directly on the plate with 100-200 µL of 2X Laemmli sample buffer or RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sample Preparation: Sonicate the lysate briefly to shear DNA and reduce viscosity. Heat the samples at 95°C for 5-10 minutes. Centrifuge at high speed for 5 minutes to pellet debris.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a 15% or 4-20% gradient polyacrylamide gel. Due to its small size, LC3-II (~14-16 kDa) requires careful monitoring during electrophoresis to prevent it from running off the gel. LC3-I runs slightly higher (~16-18 kDa).

-

Protein Transfer: Transfer the separated proteins to a low-fluorescence 0.2 µm PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-LC3B, 1:1000; mouse anti-p62/SQSTM1, 1:1000).

-

Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane 3x for 10 minutes with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Tandem Fluorescent mRFP-GFP-LC3 Assay

This fluorescence microscopy-based assay measures autophagic flux by distinguishing between autophagosomes and autolysosomes. The tandem-tagged LC3 protein fluoresces yellow (merged GFP and RFP) in neutral pH autophagosomes, but only red in acidic autolysosomes, as the GFP signal is quenched by the low pH. Chloroquine treatment causes an accumulation of yellow (autophagosome) puncta and prevents the formation of red-only (autolysosome) puncta.

Protocol:

-

Cell Transfection: Seed cells on glass coverslips in a 24-well plate. Transfect them with a plasmid encoding mRFP-GFP-LC3 (e.g., ptfLC3) using a suitable transfection reagent. Allow 24-48 hours for protein expression. Alternatively, use a cell line stably expressing the construct.

-

Treatment: Treat the cells with Chloroquine (e.g., 50 µM) or a vehicle control. An autophagy inducer like starvation (EBSS media) or rapamycin can be used as a positive control for flux.

-

Cell Fixation: After treatment, wash the cells once with PBS. Fix them with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Imaging and Analysis: Acquire images using a confocal or fluorescence microscope with appropriate filters for GFP (green), RFP (red), and DAPI (blue). Count the number of green/yellow (GFP+/RFP+) puncta and red-only (GFP-/RFP+) puncta per cell. An increase in the ratio of yellow to red puncta upon Chloroquine treatment indicates a blockage of autophagic flux.

Visualizing the Tandem LC3 Assay Workflow

This diagram outlines the key steps and expected outcomes of the tandem fluorescent LC3 assay when assessing the effect of Chloroquine.

Caption: Workflow for the tandem mRFP-GFP-LC3 assay.

LysoTracker Staining for Acidic Organelles

LysoTracker dyes are fluorescent acidotropic probes that accumulate in cellular compartments with low internal pH. This technique is used to visualize the lysosomal compartment. While not a direct measure of autophagic flux, it is useful for observing changes in lysosomal morphology and pH. Chloroquine treatment leads to a reduction in LysoTracker staining intensity, confirming the de-acidification of lysosomes.

Protocol:

-

Cell Culture and Treatment: Plate cells on glass-bottom dishes or coverslips. Treat with Chloroquine or vehicle control as required.

-

Dye Loading: During the final 30-60 minutes of treatment, add LysoTracker Red DND-99 (typically 50-75 nM final concentration) to the culture medium. Incubate under normal growth conditions (37°C, 5% CO₂).

-

Imaging (Live Cell): Replace the dye-containing medium with fresh, pre-warmed imaging medium (e.g., FluoroBrite DMEM). Immediately visualize the cells using a fluorescence microscope. Healthy lysosomes will appear as bright, distinct puncta.

-

Analysis: In Chloroquine-treated cells, expect to see a diffuse, weaker signal and potentially swollen vesicles, indicative of compromised lysosomal acidity and integrity. The intensity of the fluorescence can be quantified using image analysis software.

References

- 1. mdpi.com [mdpi.com]

- 2. Widely available lysosome targeting agents should be considered as potential therapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

Stereospecific Properties of (-)-Chloroquine vs (+)-Chloroquine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine, a cornerstone in the treatment of malaria and certain autoimmune diseases, is a chiral molecule administered as a racemic mixture of its two enantiomers: S-(+)-Chloroquine and R-(-)-Chloroquine. While clinically used as a racemate, emerging evidence reveals significant stereospecific differences in their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the distinct properties of each enantiomer, summarizing quantitative data on their efficacy, toxicity, and pharmacokinetics. Detailed experimental protocols for key analytical and biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The therapeutic and adverse effects of chiral drugs can be attributed to the differential interactions of their enantiomers with a chiral biological environment. In the case of chloroquine, understanding the individual contributions of the (+) and (-) enantiomers is crucial for optimizing therapy and potentially developing safer, more effective enantiopure drugs. This guide delves into the core stereospecific properties of chloroquine enantiomers, offering a technical resource for the scientific community.

Comparative Pharmacokinetics

The disposition of chloroquine enantiomers in the body exhibits notable stereoselectivity, influencing their plasma concentrations, distribution, and elimination.

Data Presentation: Pharmacokinetic Parameters of Chloroquine Enantiomers in Humans

| Parameter | S-(+)-Chloroquine | R-(-)-Chloroquine | Reference(s) |

| Plasma Protein Binding | 66.6 ± 3.3% | 42.7 ± 2.1% | [1] |

| Binds preferentially to albumin | Binds preferentially to α1-acid glycoprotein | [1] | |

| Terminal Half-Life (t½) | 236 hours | 294 hours | [1] |

| Mean Residence Time (MRT) | 272 hours | 388 hours | [1] |

| Total Body Clearance | 237 ± 71 ml/min | 136 ± 38 ml/min | [1] |

| Volume of Distribution (Vd) | 4830 ± 1490 L | 3410 ± 720 L | |

| Metabolism | Preferentially metabolized to (S)-desethylchloroquine | Less readily metabolized |

Differential Efficacy

Antimalarial Activity

While some in vitro studies suggest equipotency of the chloroquine enantiomers against Plasmodium falciparum, in vivo efficacy can differ due to pharmacokinetic variations.

Data Presentation: In Vitro Antimalarial Activity of Chloroquine Enantiomers

| P. falciparum Strain | IC50 (nM) - S-(+)-Chloroquine | IC50 (nM) - R-(-)-Chloroquine | Reference(s) |

| Chloroquine-Sensitive | Data not consistently available in searched literature | Data not consistently available in searched literature | |

| Chloroquine-Resistant | Data not consistently available in searched literature | Data not consistently available in searched literature |

Note: While the direct comparison of IC50 values for the enantiomers against sensitive and resistant strains was not explicitly found in the provided search results, the general consensus from older in vitro studies is that they are often equipotent. However, this is an area requiring further specific investigation to provide precise quantitative data.

Antiviral Activity (SARS-CoV-2)

Recent research has highlighted stereoselective differences in the antiviral activity of chloroquine enantiomers against SARS-CoV-2.

Data Presentation: In Vitro Anti-SARS-CoV-2 Activity of Chloroquine Enantiomers

| Cell Line | IC50 (µM) - Racemic Chloroquine | IC50 (µM) - S-(+)-Chloroquine | IC50 (µM) - R-(-)-Chloroquine | Reference(s) |

| Vero E6 | 1.801 | 1.761 | 1.975 |

Stereoselective Toxicity

The adverse effects of chloroquine, particularly cardiac and ocular toxicity, may be linked to the differential actions and accumulation of its enantiomers.

Data Presentation: Comparative Toxicity of Chloroquine Enantiomers

| Toxicity Parameter | S-(+)-Chloroquine | R-(-)-Chloroquine | Reference(s) |

| hERG Channel Inhibition (IC50) | 12.8 µM | 4.83 µM | |

| Ocular Accumulation | Lower accumulation | Stereoselectively accumulated in ocular tissue | |

| Acute In Vivo Toxicity (General) | Suggested to be less toxic | Suggested to be more toxic |

Signaling Pathways

Chloroquine's anti-inflammatory and immunomodulatory effects are mediated through its interference with several signaling pathways. This action is primarily due to its accumulation in acidic organelles like lysosomes, leading to a disruption of their function.

Caption: Chloroquine accumulation and mechanism within the lysosome.

Chloroquine's interference with endosomal Toll-like receptor (TLR) signaling, particularly TLR9, and the cGAS-STING pathway for cytosolic DNA sensing are key to its immunomodulatory effects.

Caption: Chloroquine's inhibitory effects on TLR9 and cGAS-STING signaling.

Experimental Protocols

Chiral HPLC Separation of Chloroquine Enantiomers

This protocol outlines a general method for the separation of chloroquine enantiomers using high-performance liquid chromatography.

-

Column: Chiral stationary phase columns such as macrocyclic glycopeptide (e.g., Chirobiotic V) or polysaccharide-based (e.g., Chiralpak ID, Chiralpak AD-H) columns are effective.

-

Mobile Phase:

-

For Chirobiotic V: A mixture of methanol, acetic acid, and triethylamine (e.g., 100:0.12:0.12, v/v/v).

-

For Chiralpak ID: A mixture of hexane, methyl-t-butyl-ether, ethanol, and triethylamine (e.g., 50:50:1:0.1, v/v/v).

-

For Chiralpak AD-H (for hydroxychloroquine, adaptable for chloroquine): n-hexane-isopropanol (e.g., 93:7, v/v) with a small percentage of an amine modifier like diethylamine (DEA) (e.g., 0.5% in hexane).

-

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Detection: UV detection at a wavelength of 343 nm.

-

Temperature: Controlled column temperature, for example, at 20°C.

-

Sample Preparation: Chloroquine standard or sample is dissolved in the mobile phase or a compatible solvent.

Caption: Workflow for chiral HPLC separation of chloroquine enantiomers.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)

This protocol is for determining the 50% inhibitory concentration (IC50) of chloroquine enantiomers against P. falciparum.

-

Materials:

-

P. falciparum culture (synchronized to ring stage).

-

Complete culture medium (e.g., RPMI-1640 with supplements).

-

96-well microtiter plates pre-dosed with serial dilutions of chloroquine enantiomers.

-

SYBR Green I dye.

-

Lysis buffer (e.g., Tris buffer with EDTA, saponin, and Triton X-100).

-

-

Procedure:

-

Prepare a parasite suspension in complete medium at a defined parasitemia and hematocrit.

-

Add the parasite suspension to the pre-dosed 96-well plates.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Following incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the fluorescence on a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the IC50 values by fitting the fluorescence data to a dose-response curve.

-

References

A Comprehensive Analysis of the Biological Activity of the R-(-)-Chloroquine Enantiomer

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine, a 4-aminoquinoline drug, has long been a cornerstone in the treatment of malaria and has found applications in managing autoimmune diseases. As a chiral molecule, it exists as two non-superimposable mirror images, the R-(-)- and S-(+)-enantiomers. Typically administered as a racemic mixture, emerging evidence indicates that the individual enantiomers possess distinct pharmacokinetic, pharmacodynamic, and toxicological profiles. This technical guide provides an in-depth examination of the biological activity of the R-(-)-chloroquine enantiomer, presenting a critical analysis of its stereoselective properties. By consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of R-(-)-chloroquine's unique characteristics, paving the way for more targeted and potentially safer therapeutic strategies.

Introduction to Chirality and Chloroquine

Chloroquine possesses a single chiral center in its N-diethylamino-1-methylbutyl side chain, giving rise to two enantiomers: R-(-)-chloroquine and S-(+)-chloroquine. While chemically identical in an achiral environment, these stereoisomers can interact differently with the chiral systems of the body, such as enzymes, receptors, and transporters. This can lead to significant variations in their absorption, distribution, metabolism, excretion (ADME), efficacy, and toxicity.[1] Understanding these differences is paramount for optimizing therapy and minimizing adverse effects. This whitepaper focuses specifically on the R-(-) enantiomer, contrasting its properties with the S-(+) form and the racemate.

Stereoselective Pharmacokinetics

The disposition of chloroquine enantiomers in the body is markedly stereoselective, influencing their plasma concentrations and tissue distribution. The R-(-) enantiomer generally exhibits a longer half-life and lower clearance compared to its S-(+) counterpart.[2]

Key Pharmacokinetic Differences:

-

Plasma Protein Binding: A significant difference lies in their binding to plasma proteins. S-(+)-chloroquine is more extensively bound (around 67%) compared to R-(-)-chloroquine (35-49%).[3][4] This results in a higher concentration of unbound, pharmacologically active R-(-)-chloroquine in the plasma.[3]

-

Volume of Distribution: Despite its lower protein binding, the R-(-) enantiomer has a lower volume of distribution than the S-(+) form. However, R-(-)-chloroquine is preferentially sequestered in certain tissues, notably the ocular tissues, which may contribute to its toxicity profile.

-

Metabolism and Clearance: The S-(+) enantiomer undergoes faster clearance, primarily due to preferential metabolism by cytochrome P450 enzymes (CYP2D6, CYP3A, and CYP2C8). This leads to a longer terminal half-life and mean residence time for R-(-)-chloroquine. Consequently, after administration of the racemate, the R:S ratio of blood concentrations at steady-state is calculated to be approximately 1:0.7.

Table 1: Comparative Pharmacokinetic Parameters of Chloroquine Enantiomers in Humans

| Parameter | R-(-)-Chloroquine | S-(+)-Chloroquine | Reference(s) |

| Plasma Protein Binding | 35% - 49% | ~67% | |

| Terminal Half-life (t½) | ~294 hours | ~236 hours | |

| Mean Residence Time (MRT) | ~388 hours | ~272 hours | |

| Total Body Clearance | ~136 ml/min | ~237 ml/min | |

| Volume of Distribution | ~3410 L | ~4830 L | |

| Tissue Sequestration | Preferential accumulation in ocular tissues | Less accumulation in ocular tissues |

Pharmacodynamics and Biological Activity

The biological activities of chloroquine enantiomers, including their antiviral and antimalarial effects, can differ, although in some cases, the differences are not as pronounced as their pharmacokinetic variations.

Antiviral Activity

Recent studies investigating the efficacy of chloroquine against SARS-CoV-2 have revealed stereoselective activity. In vitro experiments using Vero E6 cells demonstrated that S-(+)-chloroquine was more potent than R-(-)-chloroquine in inhibiting viral replication. However, other in silico studies focusing on binding to the ACE2 receptor have suggested that R-(-)-chloroquine may have a better binding ability. This discrepancy highlights the complexity of the antiviral mechanism, which may involve multiple steps beyond receptor binding, such as the inhibition of endosomal acidification.

Antimalarial Activity

Historically, the focus on stereoselectivity in antimalarial activity has been limited. In vivo studies in mice infected with Plasmodium berghei indicated that the d-enantiomer (S-(+)-chloroquine) was significantly more effective than the l-enantiomer (R-(-)-chloroquine). However, many in vitro studies have shown little stereoselectivity in the antimalarial effects of chloroquine against various strains of P. falciparum. The in vivo differences may be attributable to the stereoselective pharmacokinetics, which lead to different concentrations of the active drug at the site of action.

Autophagy Inhibition

Chloroquine is a well-established inhibitor of autophagy. As a weak base, it accumulates in acidic lysosomes, raising the intra-lysosomal pH. This inhibits the activity of lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes, a critical step in the autophagic degradation pathway. This mechanism is central to its use in cancer research, where it can sensitize tumor cells to chemotherapy. To date, the majority of studies on autophagy inhibition have utilized racemic chloroquine, and there is a lack of specific data comparing the potency of the R-(-) and S-(+) enantiomers in this regard.

Table 2: Comparative In Vitro Biological Activity (IC₅₀ / EC₅₀)

| Activity | Target/Assay | R-(-)-Chloroquine | S-(+)-Chloroquine | Racemic Chloroquine | Reference(s) |

| Antiviral | SARS-CoV-2 (Vero E6 cells) | 1.975 µM | 1.761 µM | 1.801 µM | |

| Antimalarial | P. falciparum (general) | Limited stereoselectivity reported in vitro | Limited stereoselectivity reported in vitro | - | |

| Autophagy | General Inhibition | Data not available | Data not available | 60 µM (decreased HaCaT cell viability) |

Toxicity Profile

The toxicity of chloroquine, particularly cardiac and ocular toxicity, is a significant concern in its clinical use. Evidence strongly suggests a stereoselective basis for these adverse effects.

-

Cardiotoxicity (hERG Inhibition): The S-(+) enantiomer exhibits a significantly better cardiovascular safety profile. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and fatal arrhythmias, is a major concern with chloroquine. The IC₅₀ value for hERG inhibition by S-(+)-chloroquine was found to be substantially higher (12.8 µM) than that of R-(-)-chloroquine (4.83 µM), indicating that the R-(-) enantiomer is a more potent hERG channel inhibitor.

-

Ocular Toxicity: Retinopathy is a serious side effect of long-term chloroquine therapy. The sequestration of the R-(-) enantiomer in ocular tissues is greater than that of the S-(+) enantiomer, suggesting that R-(-)-chloroquine may contribute more significantly to ocular toxicity.

Table 3: Comparative In Vitro Toxicity (IC₅₀)

| Toxicity Endpoint | Assay / Target | R-(-)-Chloroquine | S-(+)-Chloroquine | Racemic Chloroquine | Reference(s) |

| Cardiotoxicity | hERG Ion Channel Inhibition | 4.83 µM | 12.8 µM | 4.56 µM | |

| Cytotoxicity | Vero E6 cells (CC₅₀) | Not separately reported | Not separately reported | 261.3 µM |

Experimental Protocols

The characterization of R-(-)-chloroquine relies on a variety of established laboratory methods.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the fundamental technique for separating and quantifying the R-(-) and S-(+) enantiomers from a racemic mixture or biological sample.

-

Principle: A chiral stationary phase (CSP) within the HPLC column interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at distinct times.

-

Typical Method:

-

Sample Preparation: Extraction of chloroquine from plasma or other biological matrices.

-

Column: A column with a chiral stationary phase (e.g., a polysaccharide-based CSP).

-

Mobile Phase: An isocratic mixture of solvents such as n-hexane, isopropanol, and diethylamine is often used.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Quantification: The concentration of each enantiomer is determined by the area under its respective peak in the chromatogram.

-

In Vitro Antiviral Assay (SARS-CoV-2)

This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on host cells.

-

Principle: The assay quantifies the extent to which the drug protects cells from virus-induced death or damage.

-

Typical Method:

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Drug Treatment: The cells are pre-treated with serial dilutions of R-(-)-chloroquine, S-(+)-chloroquine, or racemic chloroquine.

-

Viral Infection: A standardized amount of SARS-CoV-2 is added to the wells.

-

Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for viral replication and CPE development.

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial activity in living cells.

-

Data Analysis: The concentration of the drug that inhibits the viral CPE by 50% (IC₅₀ or EC₅₀) is calculated from the dose-response curve.

-

hERG Inhibition Patch-Clamp Assay

This electrophysiological technique is the gold standard for assessing the risk of a drug causing QT prolongation.

-

Principle: The assay directly measures the flow of potassium ions through the hERG channels in the membrane of a cell in the presence of the test compound.

-

Typical Method:

-

Cell Line: A stable mammalian cell line (e.g., HEK293) engineered to express the hERG channel is used.

-

Patch-Clamp: A micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

-

Drug Application: The cell is exposed to increasing concentrations of the R-(-)-chloroquine enantiomer.

-

Data Acquisition: The hERG current is measured before and after drug application.

-

Analysis: The percentage of channel inhibition is calculated for each concentration, and an IC₅₀ value is determined.

-

Signaling Pathways and Visualizations

Chloroquine's biological effects stem from its ability to interfere with fundamental cellular processes, most notably endosomal/lysosomal function and autophagy.

Mechanism of Autophagy Inhibition

Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded. R-(-)-chloroquine disrupts this process by accumulating in the lysosome and raising its internal pH. This inhibits the acid-dependent lysosomal hydrolases and blocks the fusion step, leading to an accumulation of non-functional autophagosomes.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of (-)-Chloroquine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of the biologically active (-)-enantiomer of Chloroquine. Chloroquine, a cornerstone in the treatment of malaria, is a chiral molecule, with studies suggesting potential differences in efficacy and toxicity between its enantiomers. This document outlines both classical and modern asymmetric synthetic routes and details purification protocols, including chiral separation techniques, to isolate the desired (-)-Chloroquine.

Synthesis of this compound

The synthesis of enantiomerically pure this compound, also referred to as (S)-Chloroquine, necessitates a stereoselective approach. A key strategy involves the asymmetric synthesis of the chiral side chain, (S)-5-(N-diethylamino)-2-pentylamine, followed by its condensation with 4,7-dichloroquinoline.

Asymmetric Synthesis of the Chiral Side Chain

A reported method for the asymmetric synthesis of the (S)-configured side chain utilizes an asymmetric reductive amination reaction[1]. This process begins with commercially available starting materials and employs a chiral auxiliary to induce stereoselectivity.

Experimental Protocol: Asymmetric Reductive Amination

-

Reaction Setup: In a reaction vessel, 5-(N-diethylamino)-2-pentanone and (S)-α-methylbenzylamine are combined as raw materials[1].

-

Lewis Acid Catalyst: A Lewis acid is introduced to the mixture to facilitate the reaction[1]. The molar ratio of the Lewis acid to 5-diethylamino-2-pentanone is typically in the range of 0.5-1.5:1[1].

-

Reductive Amination: The asymmetric reductive amination is carried out. This can be achieved through various reducing agents, including catalytic hydrogenation or chemical hydrides such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride[1]. This step yields (S,S)-5-(N'-diethylamino)-N-((1-phenyl)ethyl)-2-pentylamine.

-

Removal of Chiral Auxiliary: The benzyl group from the chiral auxiliary is removed via catalytic hydrogenation to yield the desired chiral side chain, (S)-5-(N-diethylamino)-2-pentylamine.

Condensation with 4,7-Dichloroquinoline

The final step in the synthesis of this compound involves the condensation of the synthesized chiral side chain with the 4,7-dichloroquinoline core. This reaction is a classical method used in the synthesis of racemic chloroquine and is adapted here for the enantiomerically pure form.

Experimental Protocol: Condensation

-

Reaction Mixture: 4,7-dichloroquinoline is reacted with the synthesized (S)-5-(diethylamino)-2-pentylamine. Phenol is often used as a solvent and catalyst, and the reaction temperature is typically elevated, for instance to 70-80°C.

-

Reaction Completion and Work-up: After the reaction is complete, the mixture is diluted with a solvent like toluene or dichloromethane. The pH is adjusted to 8-9 with a 10% sodium carbonate or sodium hydroxide solution to facilitate the separation of the organic layer.

-

Extraction and Isolation: The organic layer is washed with water and then concentrated to dryness to obtain crude (S)-Chloroquine.

The overall synthesis workflow can be visualized as follows:

A patent for this asymmetric synthesis method reports an overall yield for the four-step reaction exceeding 70%, with an enantiomeric excess (ee) value greater than 99%.

Purification of this compound

Purification of the synthesized this compound is critical to remove any unreacted starting materials, byproducts, and the undesired (+)-enantiomer. The typical process involves an initial purification of the crude product followed by chiral separation if necessary, and finally, crystallization of the desired salt form.

Purification of Crude this compound

The crude this compound obtained after the condensation step can be purified by recrystallization.

Experimental Protocol: Recrystallization of Chloroquine Base

-

Dissolution: The crude chloroquine is dissolved in a suitable non-polar solvent, such as petroleum ether, with heating.

-

Crystallization: The solution is then cooled, often in an ice water bath, to induce crystallization.

-

Isolation: The purified chloroquine crystals are isolated by filtration and dried.

This recrystallization step significantly improves the purity of the chloroquine base before proceeding to salification or chiral separation.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

For applications requiring the highest enantiomeric purity, or for the separation of racemic mixtures, chiral HPLC is the method of choice. Several chiral stationary phases have been shown to be effective in separating the enantiomers of chloroquine and its analogues.

Experimental Protocol: Chiral HPLC Separation

-

Sample Preparation: The chloroquine sample (either the free base or the salt converted to the free base) is dissolved in the mobile phase or a compatible solvent. For instance, racemic chloroquine diphosphate can be converted to the free base by dissolving it in water, adding a base like sodium hydroxide, and extracting with an organic solvent like ethyl acetate.

-

Chromatographic System: A chiral HPLC column is used. Examples include polysaccharide-based columns like Chiralpak AD-H or Chiralpak ID, and macrocyclic glycopeptide columns like Chirobiotic V.

-

Mobile Phase: A suitable mobile phase is selected to achieve baseline separation of the enantiomers. Common mobile phases are mixtures of alkanes (like n-hexane), alcohols (like isopropanol or ethanol), and a basic modifier (like diethylamine or triethylamine).

-

Elution and Detection: The sample is injected onto the column, and the enantiomers are separated based on their differential interaction with the chiral stationary phase. The eluted peaks are detected using a UV detector, typically at a wavelength of 254 nm.

The following table summarizes reported chiral HPLC methods for the separation of chloroquine enantiomers.

| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Reference |

| Chiralpak AD-H | n-hexane/isopropanol/diethylamine (85:15:0.1) | |

| Chiralpak ID | hexane/methyl-t-butyl-ether/ethanol/triethylamine (50:50:1:0.1) | |

| Chirobiotic V | methanol/acetic acid/triethylamine (100:0.12:0.12) | |

| CHIRALPAK AY-H | isocratic n-hexane/isopropanol/diethylamine (85:15:0.1) |

This separation process can be illustrated by the following workflow:

Preparation and Purification of this compound Phosphate

For pharmaceutical use, chloroquine is typically formulated as a phosphate salt. The purified this compound free base can be converted to the diphosphate salt and further purified by recrystallization.

Experimental Protocol: Salification and Recrystallization

-

Salification: The purified this compound base is dissolved in an alcohol, such as ethanol. Phosphoric acid is then added dropwise to form the chloroquine phosphate salt.

-

Crystallization: The resulting solution is cooled, often in an ice water bath, to induce crystallization of the chloroquine phosphate.

-

Isolation and Drying: The crystals are collected by filtration and dried to yield high-purity this compound phosphate.

A patent describes a method for preparing high-purity chloroquine phosphate with a purity of ≥ 99.5% by recrystallizing the chloroquine base before salification.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the synthesis and purification of this compound.

Table 1: Asymmetric Synthesis of this compound

| Parameter | Value | Reference |

| Overall Yield | > 70% | |

| Enantiomeric Excess (ee) | > 99% |

Table 2: Purification of Chloroquine Phosphate

| Purification Method | Achieved Purity (HPLC) | Reference |

| Recrystallization of Chloroquine base prior to salification | ≥ 99.5% | |

| Recrystallization of crude Chloroquine Phosphate in ethanol | 97.13% - 98.6% |

Conclusion

The synthesis and purification of this compound can be achieved with high enantiomeric purity and overall yield through a combination of asymmetric synthesis and robust purification techniques. The asymmetric reductive amination of the side chain precursor is a key step in establishing the desired stereochemistry. Subsequent purification of the crude product, followed by chiral HPLC if necessary, and final crystallization of the phosphate salt, are crucial for obtaining a final product suitable for research and potential pharmaceutical development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for professionals working in the field of drug synthesis and development.

References

An In-depth Technical Guide to the Physicochemical Properties of (-)-Chloroquine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (-)-Chloroquine phosphate, an active pharmaceutical ingredient (API) with significant applications in medicine. The following sections detail quantitative data, experimental methodologies for their determination, and visual representations of relevant workflows and mechanisms to support research and development activities.

Core Physicochemical Data

The fundamental physicochemical characteristics of Chloroquine phosphate are summarized below. These parameters are critical for formulation development, quality control, and understanding the drug's behavior in biological systems.

Table 1: General Physicochemical Properties of Chloroquine Phosphate

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆ClN₃ • 2H₃PO₄ | [1] |

| Molecular Weight | 515.9 g/mol | [1][2] |

| CAS Number | 50-63-5 | [1] |

| Appearance | White or slightly yellow, odorless crystalline powder | |

| Melting Point | 192-198 °C; ~200 °C (decomposes) | |

| pKa (for Chloroquine base at 20 °C) | 8.1 and 10.2; 8.4 and 10.8 |

Table 2: Solubility Profile of Chloroquine Phosphate

| Solvent | Solubility | pH of 10% Aqueous Solution | Reference |

| Water | 50 mg/mL; 100 mg/mL; Freely soluble | 3.5-4.5 | |

| Ethanol | Practically insoluble; <1 mg/mL | - | |

| Chloroform | Practically insoluble | - | |

| Ether | Practically insoluble | - | |

| Benzene | Practically insoluble | - | |

| DMSO | <1 mg/mL | - | |

| DMF | 3.781×10⁻⁵ (mole fraction) at 313.15 K | - |

Table 3: Spectroscopic Data for Chloroquine Phosphate

| Technique | Parameter | Value (in 0.01 M HCl) | Reference |

| UV-Vis Spectroscopy | Extinction Coefficient (εmM) | 15 (257 nm), 16.6 (329 nm), 18.9 (343 nm) | |

| UV-Vis Spectroscopy | λmax | 342 nm (in 0.1 M HCl); 343 nm (in water) |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols for key analytical procedures.

The saturation shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of Chloroquine phosphate solid to a stoppered flask or vial containing a known volume of the desired aqueous medium (e.g., purified water, buffers at various pH levels). It is crucial to add enough solid to form a suspension without significantly altering the properties of the medium.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies) for a predetermined period until equilibrium is reached. Preliminary tests can establish the time required to reach equilibrium, which is often achieved when solubility measurements become constant over time.

-

Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by allowing the suspension to settle and then carefully withdrawing the supernatant, or by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved Chloroquine phosphate in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Replication: It is recommended to perform a minimum of three replicate determinations at each condition to ensure the reliability of the results.

Potentiometric titration is a common and straightforward method for determining the acid dissociation constants (pKa) of ionizable drugs.

Protocol:

-

System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

-

Sample Preparation: Prepare a solution of Chloroquine phosphate of a known concentration (e.g., 1 mM) in water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.

-

Inert Atmosphere: Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide and oxygen, which could interfere with the titration.

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M NaOH for an acidic drug or 0.1 M HCl for a basic drug).

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the resulting sigmoid titration curve. For robust data, performing at least three titrations is recommended.

UV-Vis spectrophotometry is a rapid and cost-effective method for the quantitative analysis of Chloroquine phosphate, based on its absorbance of ultraviolet and visible light.

Protocol:

-

Instrument Setup: Use a calibrated UV-Vis spectrophotometer equipped with matched quartz cells.

-

Solvent Selection: Prepare solutions using a solvent in which Chloroquine phosphate is soluble and that is transparent in the wavelength range of interest. A common solvent is 0.1 M hydrochloric acid (HCl).

-

Wavelength Determination (λmax): Prepare a dilute solution of Chloroquine phosphate and scan across a wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For Chloroquine phosphate in 0.1 M HCl, the λmax is approximately 342 nm.

-

Calibration Curve: Prepare a series of standard solutions of Chloroquine phosphate of known concentrations. Measure the absorbance of each standard at the determined λmax, using the solvent as a blank. Plot absorbance versus concentration to generate a calibration curve. According to the Beer-Lambert law, this plot should be linear over a specific concentration range.

-

Sample Analysis: Prepare the unknown sample solution and measure its absorbance at λmax. Use the calibration curve to determine the concentration of Chloroquine phosphate in the sample.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to Chloroquine phosphate.

This diagram outlines the primary steps involved in the chemical synthesis of Chloroquine phosphate from its precursors.

Caption: A simplified workflow for the synthesis of Chloroquine Phosphate.

This diagram illustrates the proposed mechanism by which Chloroquine exerts its antimalarial effect within the parasite's digestive vacuole.

Caption: Chloroquine inhibits hemozoin formation, leading to toxic heme buildup in malaria parasites.

This flowchart provides a logical sequence for determining the pKa of a substance using potentiometric titration.

Caption: A generalized workflow for pKa determination via potentiometric titration.

References

(-)-Chloroquine as a Lysosomotropic Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: (-)-Chloroquine as a Lysosomotropic Agent

This compound is a well-established lysosomotropic agent, characterized by its ability to accumulate within the acidic environment of lysosomes. This accumulation leads to a cascade of cellular effects, making it a valuable tool in a variety of research applications, including the study of autophagy, lysosomal function, and drug delivery. Its mechanism of action is rooted in its physicochemical properties as a weak base. In the neutral pH of the cytoplasm, this compound is largely unprotonated and lipophilic, allowing it to freely permeate cellular and organellar membranes. Upon entering the acidic lumen of the lysosome (pH 4.5-5.0), it becomes protonated. This charged form is unable to diffuse back across the lysosomal membrane, leading to its sequestration and accumulation at concentrations that can be several hundred-fold higher than in the cytoplasm.

The primary consequence of this accumulation is an increase in the intralysosomal pH. This elevation disrupts the function of acid-dependent lysosomal hydrolases, which are crucial for the degradation of cellular waste products and pathogens. A key process affected by this is autophagy, a cellular recycling mechanism that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. By inhibiting lysosomal degradation, this compound causes a buildup of autophagosomes, a hallmark of autophagy inhibition. This property has made it a widely used agent in cancer research to block the pro-survival role of autophagy in tumor cells.[1][2][3]

Beyond its effects on autophagy, this compound can also induce lysosomal membrane permeabilization (LMP), leading to the release of cathepsins and other hydrolases into the cytoplasm, which can trigger cell death pathways.[3] Furthermore, it has been shown to modulate signaling pathways that regulate lysosomal biogenesis, notably through the activation of Transcription Factor EB (TFEB).[4]

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine | |

| Molecular Formula | C18H26ClN3 | |

| Molecular Weight | 319.87 g/mol | |

| pKa1 (aliphatic amine) | ~10.8 | |

| pKa2 (quinoline nitrogen) | ~8.5 | |

| logP | 4.63 | |

| Appearance | White or slightly yellow crystalline powder | |

| Solubility | Soluble in water, ethanol |

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on lysosomal pH and autophagy in various cell lines.

Table 3.1: Effect of this compound on Lysosomal pH

| Cell Line | Concentration (µM) | Treatment Duration (hours) | pH Increase (approx. units) | Reference |

| Rat Hepatocytes | in vivo | 1 | Transient increase | |

| U2OS | 100 | 5 | No significant change observed with LysoTracker Red | |

| HMEC-1 | 30 | Not specified | Neutralization suggested by decreased LysoTracker intensity |

Note: Direct quantitative measurement of lysosomal pH units is complex and varies between studies and methods. Many studies report a qualitative increase or neutralization based on fluorescent probes.

Table 3.2: Effect of this compound on LC3-II Levels (Autophagy Marker)

| Cell Line | Concentration (µM) | Treatment Duration (hours) | LC3-II Fold Increase (approx.) | Reference |

| A549 | 10 | Not specified | ~1.7 | |

| PC3 | Not specified | 24 | Varies with co-treatment | |

| U2OS | 100 | 5 | Significant increase | |

| Panc-1 | Varies | Varies | Dose-dependent increase | |

| HCT-116 | Varies | Varies | Dose-dependent increase |

Signaling Pathways and Experimental Workflows

This compound-Induced TFEB Activation Pathway

This compound-induced lysosomal stress is a key trigger for the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Under normal conditions, TFEB is phosphorylated by mTORC1 on the lysosomal surface, which leads to its retention in the cytoplasm. Lysosomal stress caused by this compound inhibits mTORC1 activity, leading to the dephosphorylation of TFEB. Dephosphorylated TFEB then translocates to the nucleus, where it binds to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of its target genes, upregulating the expression of genes involved in lysosomal function and autophagy.

Caption: this compound-induced TFEB activation pathway.

Experimental Workflow: Assessing this compound's Effect on Autophagy

The following diagram outlines a typical experimental workflow to investigate the impact of this compound on autophagy in a mammalian cell line.

Caption: Experimental workflow for autophagy analysis.

Detailed Experimental Protocols

Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

Principle: LysoSensor™ Yellow/Blue DND-160 is a ratiometric fluorescent dye that exhibits a pH-dependent dual emission spectrum. In acidic environments, it emits a yellow fluorescence, while in less acidic or neutral environments, it emits a blue fluorescence. The ratio of the fluorescence intensities at these two wavelengths can be used to determine the lysosomal pH.

Materials:

-

LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

-

Live-cell imaging buffer (e.g., HBSS)

-

Nigericin and Monensin (for standard curve generation)

-

Buffers of known pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

-

Fluorescence microplate reader or confocal microscope with appropriate filter sets (for blue and yellow emission)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a 96-well black-walled imaging plate or on glass-bottom dishes.

-

Allow cells to adhere overnight.

-

Treat cells with desired concentrations of this compound for the specified duration. Include untreated controls.

-

-

Standard Curve Generation:

-

In a separate set of wells, treat cells with a series of buffers of known pH.

-

To equilibrate the intracellular and extracellular pH, add ionophores such as 10 µM Nigericin and 10 µM Monensin to the calibration buffers.

-

Incubate for 5-10 minutes.

-

-

Dye Loading:

-

Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1-5 µM in pre-warmed imaging buffer.

-

Remove the culture medium from the cells and wash once with imaging buffer.

-

Add the dye-containing buffer to all wells (treated, control, and standard curve).

-

Incubate for 5-10 minutes at 37°C.

-

-

Fluorescence Measurement:

-

Wash the cells twice with imaging buffer to remove excess dye.

-

Immediately measure the fluorescence intensity using a microplate reader or capture images using a confocal microscope.

-

For ratiometric measurement, use an excitation of ~360 nm and collect emission at ~450 nm (blue) and ~530 nm (yellow).

-

-

Data Analysis:

-

For the standard curve, calculate the ratio of yellow to blue fluorescence intensity for each known pH. Plot the ratio against the pH and fit a curve.

-

For the experimental samples, calculate the yellow/blue fluorescence ratio and determine the corresponding pH value from the standard curve.

-

Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange

Principle: Acridine Orange (AO) is a metachromatic fluorescent dye that accumulates in acidic compartments like lysosomes, where it forms aggregates that emit red fluorescence. In the cytoplasm and nucleus, it remains as monomers and emits green fluorescence. Upon LMP, AO leaks from the lysosomes into the cytoplasm, resulting in a decrease in red fluorescence and an increase in green fluorescence.

Materials:

-

Acridine Orange (Sigma-Aldrich)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells on glass coverslips in a multi-well plate or in suspension for flow cytometry.

-

Treat cells with this compound at various concentrations and for different durations. Include a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester, LLOMe).

-

-

Acridine Orange Staining:

-

Prepare a 1-5 µg/mL working solution of Acridine Orange in complete cell culture medium.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the AO-containing medium to the cells and incubate for 15 minutes at 37°C.

-

-

Washing:

-

Remove the AO-containing medium and wash the cells twice with PBS to remove the unbound dye.

-

-

Imaging or Flow Cytometry:

-

Fluorescence Microscopy: Immediately observe the cells under a fluorescence microscope using appropriate filters for red (lysosomes) and green (cytoplasm/nucleus) fluorescence. Capture images of control and treated cells.

-

Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer. Measure the intensity of red (e.g., PE or PerCP channel) and green (e.g., FITC channel) fluorescence.

-

-

Data Analysis:

-

Microscopy: Qualitatively assess the relocalization of fluorescence from punctate red (intact lysosomes) to diffuse green (LMP).

-

Flow Cytometry: Quantify the percentage of cells with decreased red fluorescence and increased green fluorescence.

-

Quantification of Autophagic Flux using LC3-II Western Blotting

Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key marker of autophagy. During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II). The amount of LC3-II is correlated with the number of autophagosomes. To measure autophagic flux, LC3-II levels are compared in the presence and absence of a lysosomal inhibitor like this compound. An increase in LC3-II upon inhibitor treatment indicates active autophagic flux.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere.

-

Treat cells with the experimental conditions (e.g., starvation, drug treatment) in the presence or absence of this compound (typically 20-50 µM for 2-4 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatants using a protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE (a 12-15% gel is recommended for resolving LC3-I and LC3-II).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for LC3-II and the loading control (e.g., β-actin) using densitometry software.

-

Normalize the LC3-II band intensity to the loading control.

-

Autophagic flux can be determined by comparing the normalized LC3-II levels in the presence and absence of this compound. An increase in LC3-II in the presence of the inhibitor indicates active flux.

-

Conclusion

This compound remains an indispensable tool for researchers studying lysosomal biology and autophagy. Its well-characterized mechanism of action, centered on its lysosomotropic properties, allows for the targeted disruption of lysosomal function. This guide provides a comprehensive overview of its core principles, quantitative effects, and detailed protocols for its application in key cellular assays. By understanding and applying these methodologies, researchers can effectively utilize this compound to dissect the intricate roles of lysosomes in cellular health and disease. It is important to note that while this compound is a powerful tool, its effects can be pleiotropic, and results should be interpreted in the context of appropriate controls and complementary experimental approaches.

References

- 1. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Janus sword actions of chloroquine and hydroxychloroquine against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of (-)-Chloroquine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Chloroquine (CQ), a long-established 4-aminoquinoline antimalarial agent, is gaining significant traction as a repurposed therapeutic for oncology. Its anticancer effects are multifaceted, extending beyond a single mechanism to encompass a range of molecular targets within cancer cells and the broader tumor microenvironment. The primary and most extensively studied mechanism is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress induced by chemotherapy or radiation. By disrupting lysosomal function, Chloroquine blocks the final stage of autophagy, leading to the accumulation of cellular waste and promoting cell death. Notably, Palmitoyl-protein thioesterase 1 (PPT1) has been identified as a key lysosomal target.[1][2][3] However, the therapeutic potential of Chloroquine is not solely dependent on autophagy inhibition. Emerging evidence highlights several autophagy-independent actions, including the normalization of tumor vasculature through Notch1 signaling, modulation of immune cells within the tumor microenvironment, interference with critical cancer-promoting signaling pathways like PI3K/AKT/mTOR, and the induction of DNA damage.[1][4] This guide provides a comprehensive technical overview of these molecular targets, supported by quantitative data, detailed experimental methodologies, and visual diagrams of key pathways to aid researchers and drug development professionals in harnessing the full potential of Chloroquine and its analogues in cancer therapy.

The Primary Molecular Target: Inhibition of Autophagy

The most well-documented anticancer mechanism of Chloroquine is its ability to disrupt autophagy. Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and proteins to maintain homeostasis. In cancer, this process can be a double-edged sword: it can suppress tumor initiation, but it can also promote the survival of established tumors under metabolic stress or during therapy, acting as a resistance mechanism.

Mechanism of Autophagy Inhibition

Chloroquine is a lysosomotropic agent, meaning it readily accumulates within lysosomes, the acidic organelles responsible for the final degradation step in autophagy. As a weak base, Chloroquine becomes protonated within the acidic environment of the lysosome. This accumulation raises the lysosomal pH, neutralizing its acidic environment and inactivating the pH-dependent hydrolases necessary for degradation. This action effectively blocks the fusion of autophagosomes with lysosomes to form autolysosomes, halting the autophagic flux. The result is a buildup of non-functional autophagosomes and toxic cellular components, which can ultimately trigger apoptotic cell death.

Direct Lysosomal Target: Palmitoyl-Protein Thioesterase 1 (PPT1)

While the effect of Chloroquine on lysosomal pH is well-established, recent research has identified a more specific molecular target within the lysosome: the enzyme Palmitoyl-protein thioesterase 1 (PPT1). PPT1 is responsible for removing fatty acid modifications from proteins, a crucial step in their degradation. It has been found to be highly expressed in various cancers and is associated with poor patient outcomes. Studies have shown that Chloroquine and its derivatives directly bind to and inhibit PPT1. The genetic knockout of PPT1 in cancer cells using CRISPR/Cas9 was found to slow tumor growth, mimicking the effect of Chloroquine treatment. This discovery identifies PPT1 as a critical mediator of Chloroquine's anticancer activity and provides a specific molecular basis for the development of more potent derivatives.

Autophagy-Independent Molecular Targets

Chloroquine's anticancer activities are not limited to its role as an autophagy inhibitor. Several autophagy-independent mechanisms contribute significantly to its efficacy, particularly in modulating the tumor microenvironment and key intracellular signaling pathways.

Normalization of Tumor Vasculature

Tumors are often characterized by chaotic and leaky blood vessels, which leads to hypoxia (low oxygen) and hinders the delivery of chemotherapeutic drugs. Chloroquine has been shown to normalize the tumor vasculature, making the vessels less permeable and improving blood perfusion. This effect reduces cancer cell invasion and metastasis while simultaneously enhancing the delivery and effectiveness of chemotherapy. This vascular normalization is achieved through an autophagy-independent mechanism involving the activation of Notch1 signaling in endothelial cells.

Modulation of the Tumor Microenvironment (TME)

Chloroquine can alter the composition and function of the TME. It has been reported to repolarize tumor-associated macrophages (TAMs) from the pro-tumor M2 phenotype to the anti-tumor M1 phenotype. Additionally, Chloroquine can induce the secretion of the tumor suppressor protein Prostate Apoptosis Response-4 (Par-4) from normal cells, which in turn triggers apoptosis in neighboring cancer cells and inhibits metastasis.

Interference with Pro-Survival Signaling Pathways

Chloroquine has been shown to inhibit several signaling pathways crucial for cancer cell growth and survival.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in cancer. Chloroquine can inhibit this pathway, contributing to its anti-proliferative effects. The combination of PI3K/mTOR inhibitors with Chloroquine has shown synergistic cell-killing effects, as blocking this pathway can itself induce autophagy as a survival response, which Chloroquine then negates.

-

CXCL12/CXCR4 Pathway: This signaling axis is critical for cancer stem cells (CSCs), which are a subpopulation of cells responsible for tumor initiation, metastasis, and recurrence. Chloroquine has been found to suppress the CXCL12/CXCR4 pathway, thereby reducing the CSC population in pancreatic cancer.

-

p53 Pathway: Chloroquine can enhance the activity of the p53 tumor suppressor protein. By inhibiting the PI3K/AKT/MDM2 pathway, Chloroquine may prevent the degradation of p53, thereby promoting apoptosis in cancer cells.

Induction of DNA Damage

Recent studies have revealed that Chloroquine can induce DNA double-strand breaks (DSBs) in cancer cells, an effect dependent on the generation of reactive oxygen species (ROS). This discovery opens a new therapeutic avenue, as it suggests a powerful synergy between Chloroquine and inhibitors of DNA repair pathways, such as PARP inhibitors or NHEJ inhibitors. By simultaneously causing DNA damage and blocking the cell's ability to repair it, this combination can lead to potent synergistic apoptosis in cancer cells.

Quantitative Efficacy Data

The cytotoxic and chemosensitizing effects of Chloroquine have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Table 1: IC50 Values of this compound as a Monotherapy in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT116 | Colon Cancer | 2.27 | 72 | |

| HT29 | Colon Cancer | 18.04 | 72 | |

| MDA-MB-231 | Breast Cancer | 18.42 | 72 | |

| A-172 | Glioblastoma | 10.36 | 72 | |

| LN-18 | Glioblastoma | 21.36 | 72 | |

| CAL-33 | Head and Neck Cancer | 16.52 | 72 | |

| A549 | Non-Small Cell Lung | 71.3 ± 6.1 | Not Specified | |

| H460 | Non-Small Cell Lung | 55.6 ± 12.5 | Not Specified | |

| A498 | Renal Cancer | 16 ± 0.02 | 72 | |

| SN12C | Renal Cancer | 62 ± 0.02 | 72 |

Note: IC50 values can vary significantly based on the specific assay conditions and cell line characteristics.

Key Experimental Methodologies

The elucidation of Chloroquine's molecular targets relies on a suite of standard and advanced cell and molecular biology techniques.

General Experimental Workflow for Assessing Chemosensitization

A typical workflow to determine if Chloroquine sensitizes cancer cells to a chemotherapeutic agent involves treating cells with the drug alone, Chloroquine alone, and a combination of both, followed by assays to measure cell viability, apoptosis, and other relevant endpoints.

Protocols for Key Experiments

-

Assessment of Autophagy:

-

Western Blotting: This technique is used to quantify the levels of key autophagy-related proteins. An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) and an accumulation of p62/SQSTM1 (an autophagy substrate) are indicative of autophagy inhibition. The general protocol involves cell lysis, protein quantification, separation by SDS-PAGE, transfer to a membrane, and probing with specific primary and secondary antibodies.

-

Immunofluorescence Microscopy: This method visualizes the formation of autophagosomes. Cells are fixed, permeabilized, and stained with an antibody against LC3. An accumulation of distinct puncta (dots) representing LC3-II localized to autophagosome membranes indicates a block in autophagic flux, especially when compared between groups with and without a lysosomal inhibitor like Chloroquine.

-

Electron Microscopy: This provides ultrastructural evidence of autophagy, allowing for the direct visualization and quantification of autophagosomes and autolysosomes within the cell.

-

-

Cell Viability and Proliferation Assays:

-

MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Colony Formation Assay: This assay assesses the long-term proliferative potential and clonogenic survival of single cells. Cells are seeded at a low density and treated, then allowed to grow for 1-3 weeks. The number of resulting colonies is then counted.

-

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Analyzed via flow cytometry, this is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Western Blot for Cleaved Caspases: Apoptosis is executed by a cascade of enzymes called caspases. Western blotting for the cleaved (active) forms of caspases, such as cleaved caspase-3 and cleaved caspase-9, provides biochemical evidence of apoptosis induction.

-

Conclusion and Future Directions

This compound presents a compelling case for repurposing in cancer therapy due to its ability to engage multiple molecular targets. Its primary role as a potent autophagy inhibitor allows it to dismantle a key survival mechanism used by cancer cells to resist treatment. Furthermore, its autophagy-independent effects on the tumor vasculature, immune microenvironment, and critical signaling pathways broaden its therapeutic potential and suggest rational combination strategies. The identification of PPT1 as a direct molecular target offers a new avenue for designing more specific and potent Chloroquine analogues. Future research should focus on clinical trials that stratify patients based on biomarkers related to autophagy dependence or PPT1 expression. Developing novel drug delivery systems, such as nanoparticles, could also enhance tumor-specific accumulation of Chloroquine, thereby increasing efficacy while minimizing systemic toxicity. A deeper understanding of its complex mechanisms will continue to unlock new therapeutic opportunities for this venerable drug in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. A link between anti-malaria drugs and cancer treatments, explained | Penn Today [penntoday.upenn.edu]

- 4. Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Chloroquine's Role in Modulating Immune Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract